6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt
Description
6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt (CAS: 65199-10-2), also termed 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt, is a chemically modified derivative of inosine 5'-monophosphate (IMP). Its structure features a 4-nitrobenzylthio substitution at the 6th position of the purine ring, distinguishing it from natural nucleotides.
Properties
Molecular Formula |
C17H16N5Na2O9PS |
|---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C17H18N5O9PS.2Na/c23-13-11(5-30-32(27,28)29)31-17(14(13)24)21-8-20-12-15(21)18-7-19-16(12)33-6-9-1-3-10(4-2-9)22(25)26;;/h1-4,7-8,11,13-14,17,23-24H,5-6H2,(H2,27,28,29);;/q;2*+1/p-2/t11-,13-,14-,17-;;/m1../s1 |
InChI Key |
QWQORUUVPLEIAQ-CXKSGAPPSA-L |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)COP(=O)([O-])[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
| Step Number | Description | Conditions & Notes |
|---|---|---|
| 1 | Protection of inosine hydroxyl groups | Use of silyl or acyl protecting groups in anhydrous solvents |
| 2 | Nucleophilic substitution with 4-nitrobenzyl electrophile | Reaction in polar aprotic solvents (e.g., DMF), mild base catalysis, temperature control (25–50°C) |
| 3 | Deprotection of inosine | Acidic or basic hydrolysis depending on protecting groups |
| 4 | Phosphorylation to form monophosphate | Use of phosphorylating agents such as POCl3 or phosphoramidite chemistry |
| 5 | Conversion to disodium salt | Neutralization with sodium hydroxide or sodium carbonate |
Industrial Scale Production
Industrial synthesis scales up the laboratory process with:
- Use of industrial-grade reagents and solvents.
- Equipment for precise temperature and reaction time control.
- Quality control at each step to ensure batch consistency.
- Purification techniques such as crystallization, chromatography, and drying under vacuum.
Crystallization and Purification
Crystallization is essential to obtain the disodium salt in pure form. The crystallization process is often optimized by controlling:
- pH: Adjusted to neutral or slightly alkaline (pH 7.5–9.5) to minimize solubility and maximize crystal formation.
- Temperature: Heating to dissolve all crystals (55–75°C), followed by controlled cooling (5–10°C per hour) to induce crystallization.
- Use of hydrophilic organic solvents: Addition of solvents like methanol (70–95% v/v) helps in crystal formation and purity enhancement.
Example Crystallization Protocol
| Step | Process Description | Parameters | Outcome |
|---|---|---|---|
| 1 | Concentration of inosine-containing solution | Vacuum concentration at 55°C | Concentrate inosine to 230–260 g/L |
| 2 | pH adjustment | Add 35% HCl to pH 7.5 | Optimal for crystallization |
| 3 | Heating to dissolve crystals | Heat to 60°C | Complete dissolution of crystals |
| 4 | Controlled cooling | Cool to 20–40°C over 3–6 hours | Induce crystallization |
| 5 | Addition of methanol (or other alcohol) | 30–60% v/v over 2–5 hours | Improves crystal shape and purity |
| 6 | Separation and drying | Centrifugation and drying at 105°C | Pure crystalline disodium salt obtained |
Purity and Physical Properties
| Parameter | Typical Value |
|---|---|
| Purity (HPLC) | 79–95% |
| Water content | 29–31% |
| Optical density (at 430 nm) | 72.5–92.5% |
| Molecular weight | 543.4 g/mol |
| Molecular formula | C17H16N5Na2O9PS |
Chemical Reaction Analysis Relevant to Preparation
Key Reaction Types
- Nucleophilic substitution: Critical for attaching the 4-nitrobenzyl group to the thioinosine.
- Oxidation and reduction: The nitro group can be chemically modified post-synthesis if needed (e.g., reduction to amino group).
- Phosphorylation: Formation of the 5'-monophosphate group is essential for biological activity.
Common Reagents and Catalysts
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic substitution | 4-Nitrobenzyl bromide/chloride, base (e.g., triethylamine) | Room temperature to 50°C |
| Oxidation | Potassium permanganate, hydrogen peroxide | Controlled temperature, aqueous or organic solvents |
| Reduction | Sodium borohydride, hydrogen gas | Mild conditions, inert atmosphere |
| Phosphorylation | POCl3, phosphoramidite reagents | Anhydrous solvents, low temperature |
Summary of Preparation Methods
| Method Aspect | Description |
|---|---|
| Starting material | Inosine or inosine monophosphate |
| Functional group protection | Protect hydroxyl groups to allow selective substitution |
| Substitution reaction | Attach 4-nitrobenzyl group via nucleophilic substitution on thio group |
| Deprotection | Remove protecting groups to restore inosine functionality |
| Phosphorylation | Introduce phosphate group at 5' position |
| Salt formation | Neutralize with sodium salts to form disodium salt |
| Purification | Crystallization using controlled pH, temperature, and organic solvents |
Chemical Reactions Analysis
Types of Reactions
6-Nitrobenzylthioinosine 5’-Monophosphate Disodium Salt undergoes several types of chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thio group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrobenzyl group can yield nitrobenzaldehyde, while reduction can produce aminobenzylthioinosine derivatives.
Scientific Research Applications
6-Nitrobenzylthioinosine 5’-Monophosphate Disodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving nucleoside analogs and their interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects in treating certain types of leukemia.
Industry: Utilized in the production of specific biochemical reagents and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Nitrobenzylthioinosine 5’-Monophosphate Disodium Salt involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes involved in nucleoside metabolism, leading to the disruption of cellular processes. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for cancer therapy. The molecular pathways involved in its action include the inhibition of nucleoside transporters and the disruption of nucleotide synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The compound is compared with the following structurally or functionally related nucleotides:
Inosine 5'-Monophosphate Disodium Salt (IMP)
6-Methylthioinosine-5'-monophosphate (6-MT-IMP)
2-Methylthio-5'-Inosinic Acid Disodium Salt
Adenosine 5'-Monophosphate Disodium Salt (AMP)
Data Table: Structural and Functional Comparison
Detailed Analysis
Structural Modifications and Biochemical Implications
- 6-Nitrobenzylthio Group : The bulky nitrobenzylthio group at the 6th position likely reduces solubility compared to IMP but enhances steric hindrance, making it a candidate for selective enzyme inhibition (e.g., nucleoside transporters or kinases) .
- 6-Methylthio (6-MT-IMP) : Smaller than nitrobenzylthio, this group improves membrane permeability while retaining nucleoside analog activity. Available as a triethylammonium salt for solubility adjustments in assays .
- 2-Methylthio Modification: Substitutions at the 2nd position, as in 2-methylthio-IMP, significantly enhance flavor-enhancing activity (8× IMP) due to synergistic effects with monosodium glutamate .
Functional Differences
- IMP : Widely used in the food industry (INS 631) as a flavor enhancer. Its unmodified structure allows rapid metabolic incorporation into nucleotide pools .
- AMP : Contains an adenine base instead of hypoxanthine, directing it toward ATP/ADP metabolic pathways. Used in studies on organic phosphate utilization .
Flavor Enhancement
- Modified IMP derivatives, such as 2-methylthio-IMP, exhibit 2.3–8.0× higher flavor-enhancing activity than IMP when combined with monosodium glutamate.
Biochemical Studies
- 6-Nitrobenzylthioinosine 5'-Monophosphate is structurally analogous to 6-thioguanosine derivatives (), which are known to inhibit purine salvage pathways. Its nitro group may further modulate binding to enzymes like purine nucleoside phosphorylase .
- 6-MT-IMP is used to study methylthioadenosine phosphorylase (MTAP) pathways, critical in polyamine metabolism and cancer biology .
Q & A
Q. What are the standard synthetic routes for 6-nitrobenzylthioinosine 5'-monophosphate disodium salt, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves nucleophilic substitution at the 6-thiopurine position. A general approach includes:
Thiolation : React inosine-5'-monophosphate (5'-IMP) with 4-nitrobenzyl bromide under alkaline conditions to introduce the nitrobenzylthio group .
Salt Formation : Neutralize the product with sodium hydroxide to form the disodium salt, followed by purification via ion-exchange chromatography .
Characterization :
Q. Which analytical techniques are critical for assessing the purity and stability of this compound in aqueous buffers?
Methodological Answer:
- Stability Testing :
- Purity Assessment :
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s efficacy as a nucleoside transporter inhibitor?
Methodological Answer:
Competitive Binding Assays :
- Use radiolabeled nucleosides (e.g., ³H-adenosine) in cell lines (e.g., HEK293 expressing hENT1).
- Measure IC₅₀ via dose-response curves (0.1–100 µM) and compare to standard inhibitors (e.g., NBMPR) .
Functional Uptake Assays :
Q. How to resolve discrepancies in reported IC₅₀ values across studies investigating its transporter inhibition?
Methodological Answer:
- Variables to Control :
- Data Normalization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
